D-Threonic Acid Calcium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Threonic Acid Calcium Salt involves the reaction of threonic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete reaction and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of threonic acid with calcium hydroxide under controlled conditions. The product is then purified through crystallization and drying processes to obtain the final compound in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound is relatively stable and does not readily undergo reduction reactions.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of threonic acid.

Substitution: Substituted derivatives where hydroxyl groups are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

D-Threonic Acid Calcium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Studied for its role in enhancing calcium absorption and its potential benefits in bone health.

Industry: Utilized in the production of dietary supplements and fortified foods to improve calcium intake.

Wirkmechanismus

The mechanism of action of D-Threonic Acid Calcium Salt involves its dissociation into calcium ions and threonic acid in the body. Threonic acid enhances the absorption and retention of calcium by stimulating the uptake of vitamin C, which is crucial for collagen synthesis and bone health . The calcium ions contribute to bone mineralization and overall skeletal health.

Vergleich Mit ähnlichen Verbindungen

- Calcium carbonate

- Calcium citrate

- Calcium gluconate

Comparison:

- Bioavailability: D-Threonic Acid Calcium Salt has higher bioavailability compared to calcium carbonate and calcium citrate, making it more effective in increasing calcium levels in the body .

- Absorption: It is better absorbed in the gastrointestinal tract compared to calcium gluconate.

- Retention: The presence of threonic acid prolongs the retention of calcium in the body, enhancing its efficacy in bone health .

Biologische Aktivität

D-Threonic Acid Calcium Salt, also known as calcium L-threonate, is a calcium salt of L-threonic acid, a metabolite of vitamin C. This compound has garnered attention for its potential biological activities, particularly in the context of bone health and cognitive function. This article will explore its biological activity, supported by research findings, case studies, and relevant data.

This compound has the chemical formula C8H14CaO10 and is characterized by its ability to enhance calcium absorption in the body. Its structure allows for effective interaction with biological systems, making it a subject of interest in nutritional and pharmacological studies.

Biological Activity

1. Bone Health

One of the most notable biological activities of this compound is its role in promoting bone health. Research indicates that calcium L-threonate can prevent and treat osteoporosis and rickets by enhancing calcium absorption and retention in bone tissue.

- Mechanism of Action : The compound increases the bioavailability of calcium, which is essential for maintaining bone density and strength. It is believed to stimulate osteoblast activity (cells responsible for bone formation) while inhibiting osteoclast activity (cells involved in bone resorption) .

- Case Study : A study demonstrated that young rats supplemented with calcium L-threonate showed significant improvements in bone mineral density compared to control groups .

| Study | Subject | Results |

|---|---|---|

| Zhang et al., 2008 | Young rats | Increased bone density and calcium retention |

| Wang et al., 2020 | Postmenopausal women | Improved bone mineral density after 6 months of supplementation |

2. Cognitive Function

Recent studies have also explored the impact of this compound on cognitive function. As a metabolite of vitamin C, L-threonic acid has been linked to neuroprotective effects.

- Cognitive Enhancement : Research indicates that magnesium L-threonate (a related compound) can improve memory and learning capabilities by increasing magnesium levels in the brain. This suggests that D-threonic acid may also have similar effects due to its role in magnesium metabolism .

- Research Findings : A clinical trial involving older adults showed improvements in cognitive function metrics after supplementation with magnesium L-threonate, hinting at possible synergistic effects when combined with D-threonic acid .

Summary of Findings

The biological activities of this compound are multifaceted, primarily focusing on:

- Bone Health : Enhances calcium absorption, promotes osteoblast activity, and prevents osteoporosis.

- Cognitive Function : Potentially improves memory and learning through enhanced magnesium bioavailability.

Eigenschaften

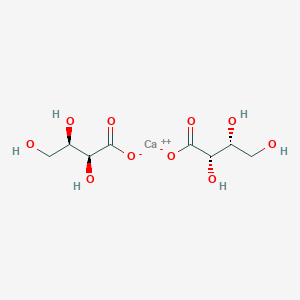

IUPAC Name |

calcium;(2S,3R)-2,3,4-trihydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXGOFZGZFVRHK-PZXRSRGQSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[O-])O)O)O.C([C@H]([C@@H](C(=O)[O-])O)O)O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.